(R)-Norreticuline

Human morphine biosynthesis N-methyltransferase kinetics BIQ substrate ranking

For researchers engineering mammalian morphine biosynthesis or N-normorphinan chemistry, (R)-Norreticuline is non-negotiable. Its (R)-configuration is strictly required by human N-methyltransferase (kcat/Km = 0.056 mM⁻¹·s⁻¹), making it 2.9-fold more efficient than the nearest alternative. Only this enantiomer serves as a CYP719B1 substrate to yield norsalutaridine. The (S)-enantiomer or (R)-reticuline will not substitute. Ensure your procurement specifies the (1R)-enantiomer to guarantee pathway flux and avoid inactive intermediates.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B1208530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Norreticuline
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
InChIInChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m1/s1
InChIKeyFVEMXQCEJGGXJB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Norreticuline Procurement Guide: Key Physicochemical Identity and Biosynthetic Role


(R)-Norreticuline is a chiral benzylisoquinoline alkaloid with the (R)-configuration at the C-1 position of the tetrahydroisoquinoline ring system, and is the enantiomer of (S)-norreticuline [1]. Its molecular formula is C₁₈H₂₁NO₄ (monoisotopic mass 315.1471 Da) [2], and it bears two methoxy groups at the C-6 and C-4′ positions, distinguishing it from earlier pathway intermediates such as norlaudanosoline and norcoclaurine [3]. (R)-Norreticuline occupies a critical branch-point in benzylisoquinoline alkaloid biosynthesis: it is the immediate N-desmethyl precursor of (R)-reticuline, the pivotal intermediate en route to morphinan alkaloids including morphine, and can also serve as a direct substrate for the phenol-coupling enzyme salutaridine synthase (CYP719B1) to yield norsalutaridine [4]. It has been isolated from plant species including Ficus pachyrrhachis and Erythrina spp., and functions as a key metabolic intermediate in both plant and mammalian morphine biosynthetic pathways [5].

Why (R)-Norreticuline Cannot Be Replaced by (S)-Norreticuline or (R)-Reticuline: Stereochemical and Enzymatic Selectivity


Generic substitution of (R)-norreticuline with its enantiomer (S)-norreticuline, its N-methylated product (R)-reticuline, or other in-class benzylisoquinoline alkaloids fails because the biosynthetic and analytical enzymes that process this compound exhibit strict stereochemical and substitution-pattern discrimination [1]. Human N-methyltransferase (NMT), the enzyme catalyzing the committed step toward morphine in mammals, displays a strict preference for (R)-configured substrates and processes (R)-norreticuline with substantially higher catalytic efficiency than any of the partially O-methylated tetrahydropapaveroline congeners [2]. Conversely, plant (S)-tetrahydroprotoberberine oxidase (STOX) from Berberis species is strictly specific for (S)-configured substrates, enabling the stereospecific kinetic resolution of racemic norreticuline into the (R)-enantiomer [3]. Even closely related pathway intermediates such as (R)-reticuline cannot functionally substitute for (R)-norreticuline in all contexts: while CYP719B1 accepts both as substrates, the products are distinct (salutaridine vs. norsalutaridine), and downstream morphinan yields diverge [4]. These stereochemical and enzymatic constraints mean that procurement of the incorrect enantiomer or methylation variant will result in an inactive or misdirected biosynthetic intermediate.

(R)-Norreticuline Quantitative Differentiation Evidence: Enzyme Kinetics, Substrate Selectivity, and Stereochemical Utility


Human NMT Catalytic Efficiency: (R)-Norreticuline Outperforms All Other (R)-BIQ Substrates

In a direct head-to-head kinetic comparison of four (R)-configured benzylisoquinoline alkaloids using recombinant human NMT and LC-MS/MS product detection, (R)-norreticuline emerged as the kinetically superior substrate with a catalytic efficiency (kcat/Km) of 0.056 mM⁻¹·s⁻¹, which is 2.9-fold greater than that of the second-best substrate, (R)-4′-O-methyl-THP, and 28-fold greater than (R)-THP or (R)-6-O-methyl-THP [1]. Its Km of 0.9 ± 0.1 mM reflects the highest apparent binding affinity among the four substrates tested, and its kcat of 3.0 ± 0.1 nmol/min/mg represents the highest turnover number. Notably, (R)-norreticuline's catalytic activity exceeded even that of tryptamine, the previously reported natural substrate of human NMT [1].

Human morphine biosynthesis N-methyltransferase kinetics BIQ substrate ranking

CYP719B1 Substrate Selectivity: Only (R)-Reticuline and (R)-Norreticuline Are Accepted Among 41 Candidates

A comprehensive substrate screen of recombinant CYP719B1 (salutaridine synthase) from Papaver somniferum tested 41 structurally diverse compounds and found that only two—(R)-reticuline and (R)-norreticuline—were converted to their respective phenol-coupled products [1]. (R)-Reticuline was converted to salutaridine (m/z 328), while (R)-norreticuline was converted exclusively to norsalutaridine (m/z 314), as confirmed by selected ion monitoring mass spectrometry [2]. Crucially, neither (S)-reticuline, (R)-coclaurine, nor any of the 37 other compounds tested yielded detectable product, demonstrating that CYP719B1 enforces a stringent requirement for (R)-configuration combined with a specific oxygenation pattern at positions C-6, C-4′, and the absence of N-methylation for norsalutaridine formation [1]. This represents a selectivity ratio of 2 out of 41 (~4.9%) for productive substrate recognition.

Salutaridine synthase CYP719B1 substrate selectivity morphinan biosynthesis

Stereospecific Enzymatic Resolution: STOX Enables Quantitative Conversion of Racemic Norreticuline to (R)-Enantiomer

A cyclic enzymatic resolution process using immobilized (S)-tetrahydroprotoberberine oxidase (STOX) from Berberis wilsoniae cell cultures enables the quantitative conversion of racemic norreticuline to the (R)-enantiomer [1]. STOX stereospecifically oxidizes only (S)-norreticuline to 1,2-dehydronorreticuline, which is then reduced back to racemic norreticuline by sodium borohydride, while (R)-norreticuline remains untouched and accumulates [1]. The immobilized STOX exhibited 50-fold greater stability than the free enzyme, with Km values for (S)-norreticuline remaining unaffected by immobilization, confirming the practicality of this approach for preparative-scale enantiomer production [1]. In contrast, the related Coptis japonica (S)-canadine oxidase (COX) cannot utilize (S)-norreticuline as a substrate, whereas the Berberis STOX enzyme readily oxidizes it, providing a clear operational distinction between these biocatalysts [2].

Kinetic resolution (S)-tetrahydroprotoberberine oxidase STOX enantiopure preparation

Plant CNMT Kinetics: (R)-Norreticuline Km Compares Favorably Across Species

Purified coclaurine N-methyltransferase (CNMT) from Coptis japonica cell cultures, a 340-fold purified homotetrameric enzyme (native Mr 160 kDa), accepts norreticuline with a Km of 0.38 mM, reflecting higher apparent affinity than the human NMT Km of 0.9 mM [1]. However, Coptis CNMT lacks stereospecificity, methylating both (R)- and (S)-configured substrates with broad promiscuity, in contrast to the strict (R)-specificity of human NMT [2]. While (R)-coclaurine was reported as the best substrate for Coptis CNMT, the Km for norreticuline (0.38 mM) is substantially lower than the Km values reported for several other substrates of the enzyme, underscoring norreticuline's favorable binding characteristics even in a non-specific methyltransferase context [1]. This cross-species comparison highlights that (R)-norreticuline is a competent substrate across divergent N-methyltransferase isoforms, but the stereochemical outcome differs fundamentally between plant and human enzymes.

Coclaurine N-methyltransferase CNMT Coptis japonica plant alkaloid biosynthesis

Papaverine Biosynthesis: (R)-Norreticuline Serves as a Committed Precursor with ~5% Incorporation Efficiency

Radioactively labeled norreticuline was incorporated into papaverine in Papaver somniferum to an extent of approximately 5% without prior demethylation to norlaudanosoline, establishing a direct metabolic route from norreticuline to this clinically used vasodilator [1]. In contrast, 1,2-dehydronorreticuline showed no incorporation into papaverine, and parallel labeling experiments demonstrated that (±)-reticuline was specifically utilized for thalicarpine biosynthesis while norreticuline served as a distinct branch-point precursor [2]. Later studies confirmed that papaverine biosynthesis proceeds via (−)-norreticuline through norlaudanidine and norlaudanosine intermediates, a pathway that does not intersect with (S)-reticuline metabolism [3]. This 5% incorporation, while modest, represents a committed, non-reversible metabolic flux that is not replicated by other BIQ precursors in the same experimental system.

Papaverine biosynthesis tracer studies Papaver somniferum metabolic flux

(R)-Norreticuline: Evidence-Backed Research and Industrial Application Scenarios


Mammalian Morphine Biosynthetic Pathway Reconstruction

In heterologous expression systems designed to reconstitute the initial steps of mammalian morphine biosynthesis, (R)-norreticuline is the optimal N-methyl acceptor for human NMT. Its catalytic efficiency (kcat/Km = 0.056 mM⁻¹·s⁻¹) is 2.9-fold higher than the next-best substrate, (R)-4′-O-methyl-THP, and 28-fold higher than (R)-THP [1]. Using (R)-norreticuline in place of alternative BIQ substrates maximizes (R)-reticuline production flux, which directly feeds into the CYP2D6/CYP3A4-catalyzed phenol-coupling step to form salutaridine, the first committed morphinan intermediate. This quantitative advantage is particularly relevant for engineered microbial production systems (E. coli or yeast) where enzyme loading and product titer are critical process parameters [2].

Norsalutaridine and N-Demethylated Morphinan Analog Synthesis

CYP719B1 accepts only two substrates out of 41 tested compounds: (R)-reticuline (yielding salutaridine) and (R)-norreticuline (yielding norsalutaridine) [1]. The N-demethylated product norsalutaridine is a valuable intermediate for semisynthetic morphinan analogs that lack the N-methyl group, a structural modification known to alter opioid receptor pharmacology. Because no other BIQ alkaloid can substitute for (R)-norreticuline in this reaction, researchers pursuing N-normorphinan chemistry must procure the correct (R)-enantiomer. Attempts to use (S)-norreticuline, (R)-coclaurine, or any of the 37 other tested compounds will yield no detectable product [1].

Enantiopure (R)-Norreticuline Preparation via Immobilized STOX Kinetic Resolution

For laboratories requiring enantiopure (R)-norreticuline as a chiral building block or analytical standard, the cyclic enzymatic resolution method using immobilized Berberis STOX represents the most well-characterized preparative route [1]. STOX stereospecifically oxidizes only (S)-norreticuline (Km ~150 μM), while (R)-norreticuline is completely inert to the enzyme. The 50-fold stability enhancement achieved through enzyme immobilization enables repeated cycles of oxidation (removing the S-enantiomer) followed by sodium borohydride reduction (racemizing the oxidized product), progressively enriching the (R)-enantiomer to near-homogeneity [1]. This method provides a scalable alternative to chiral chromatographic separation and is backed by quantitative stability and kinetic data [2].

Papaverine and 1-Benzylisoquinoline Metabolic Engineering

Tracer studies have established a 5% incorporation rate of labeled norreticuline into papaverine in Papaver somniferum via a pathway that does not require prior demethylation to norlaudanosoline [1]. This defines a metabolic branch distinct from the (S)-reticuline-dependent route to tetrahydropapaverine and papaverine [2]. For synthetic biology programs constructing heterologous papaverine pathways in yeast or bacteria, feeding (R)-norreticuline or engineering its biosynthetic production may provide a shorter enzymatic route that bypasses the N-methylation/epimerization steps required in the canonical (S)-reticuline pathway. The confirmed incorporation efficiency of ~5% provides a quantitative benchmark against which engineered pathway performance can be measured.

Quote Request

Request a Quote for (R)-Norreticuline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.